molecular formula C20H16N2O4S2 B3742214 methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate

methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate

Cat. No.: B3742214
M. Wt: 412.5 g/mol
InChI Key: MPAJEDFRQNXYTD-WJDWOHSUSA-N
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Description

Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate is a thiazolidinone derivative characterized by a 5-membered heterocyclic core containing sulfur (S) and nitrogen (N) atoms. Key structural features include:

  • Substituents: A phenylacetyl amino group at position 3, enhancing hydrophobic interactions and target binding. A (Z)-configured methylene group at position 5, linking the thiazolidinone core to a methyl benzoate moiety. The methyl benzoate group at the para position of the benzene ring, influencing lipophilicity and bioavailability.

This compound’s structural complexity makes it a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications, as thiazolidinones are known for diverse pharmacological activities .

Properties

IUPAC Name

methyl 4-[(Z)-[4-oxo-3-[(2-phenylacetyl)amino]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c1-26-19(25)15-9-7-14(8-10-15)11-16-18(24)22(20(27)28-16)21-17(23)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAJEDFRQNXYTD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate typically involves multiple steps. One common method includes the condensation of 4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Key Functional Groups
Target Compound Thiazolidinone Phenylacetyl amino (Z)-Methyl benzoate Thioxo, ester, amide
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) Thiazolidinone 4-(Dimethylamino)phenyl Benzoic acid Thioxo, carboxylic acid
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Thiazolidinone 3-Hydroxyphenyl (Z)-1-Methylindol-3-ylmethylene Thioxo, hydroxyl, indole
4-[5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl}methylene)-4-oxo-2-thioxo-... Thiazolidinone Butanoic acid chain Pyrazole-linked aromatic group Thioxo, carboxylic acid, pyrazole
3-({[(2Z)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid Thiazolidinone Phenylimino group Acetamido-linked benzoic acid Thioxo, imino, carboxylic acid

Key Observations:

Position 3 Modifications: The target compound’s phenylacetyl amino group distinguishes it from SS4’s dimethylamino phenyl group and the hydroxylphenyl group in ’s indole derivative.

Position 5 Variations :

  • The (Z)-methyl benzoate group in the target compound provides moderate lipophilicity compared to SS4’s carboxylic acid (more polar) or ’s acetamido-benzoic acid (hydrogen-bonding capability).
  • Bulky substituents, such as pyrazole in or indole in , may sterically hinder target binding but enhance selectivity.

Functional Group Impact :

  • Thioxo (C=S) at position 2 is conserved across all compounds, critical for redox activity and metal chelation .
  • Ester vs. Carboxylic Acid : Methyl benzoate (target) is less acidic than SS4’s carboxylic acid, affecting membrane permeability .

Physicochemical Properties

  • Lipophilicity : Methyl benzoate (logP ~2.5) balances solubility and membrane permeability better than SS4’s carboxylic acid (logP ~1.8) .
  • Thermal Stability: Thiazolidinones with aromatic substituents (e.g., phenylacetyl) exhibit higher melting points (>200°C) due to crystallinity .

Biological Activity

Methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate, a compound belonging to the thiazolidinone family, has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, supported by various research findings and data.

  • Molecular Formula : C19H14N2O4S2
  • Molecular Weight : 398.46 g/mol
  • CAS Number : Not specified in the sources.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of thiazolidinone derivatives, including this compound.

Key Findings:

  • Broad-Spectrum Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, it showed superior activity compared to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL .
  • Specific Bacterial Sensitivity :
    • Most sensitive: Enterobacter cloacae
    • Most resistant: Escherichia coli
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazolidinone ring was found to enhance antibacterial potency. For instance, compounds with a 3-methylbutanoic acid substituent demonstrated improved activity .

Antifungal Activity

The antifungal properties of this compound were also evaluated, revealing promising results:

  • Efficacy Against Fungi : The compound demonstrated good to excellent antifungal activity with MIC values in the range of 0.004–0.06 mg/mL.
  • Most Sensitive Fungi : Trichoderma viride was notably sensitive, while Aspergillus fumigatus exhibited resistance .

Summary of Biological Activity

Activity TypeMIC Range (mg/mL)Most Sensitive OrganismMost Resistant Organism
Antibacterial0.004 - 0.045Enterobacter cloacaeEscherichia coli
Antifungal0.004 - 0.06Trichoderma virideAspergillus fumigatus

Study on Thiazolidinone Derivatives

A comprehensive study published in PMC evaluated various thiazolidinone derivatives for their antimicrobial properties. The results indicated that modifications on the thiazolidinone scaffold significantly influenced their biological activities, leading to the identification of several potent compounds .

Comparative Analysis with Standard Antibiotics

In another study, derivatives were tested against a panel of bacteria using standard antibiotics as controls. The results indicated that many thiazolidinone derivatives had better MIC values than ampicillin and streptomycin, underscoring their potential as alternative therapeutic agents in combating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for methyl 4-[(Z)-...]benzoate, and what key reaction conditions optimize yield?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiazolidinone core. Key steps include:

  • Condensation reactions : Refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture to form the thiazolidinone ring .
  • Knoevenagel condensation : Introducing the exocyclic double bond (Z-configuration) via reaction with substituted benzaldehydes under basic conditions (e.g., piperidine in ethanol) .
  • Esterification : Final benzoate group introduction using methyl iodide or methanol under acidic conditions .
    Optimization Tips :
  • Maintain anhydrous conditions for condensation steps to prevent hydrolysis.
  • Use chromatographic purification (e.g., silica gel column) to isolate intermediates, achieving yields of 34–74% depending on substituent reactivity .

Q. How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?

The Z-configuration is critical for biological activity and is confirmed via:

  • ¹H NMR spectroscopy : Coupling constants (J) between 10–12 Hz for vinyl protons indicate a cis (Z) arrangement .
  • X-ray crystallography : Definitive structural elucidation, as demonstrated for analogous thiazolidinone derivatives .
  • UV-Vis spectroscopy : Absorption bands near 350–400 nm correlate with conjugated Z-isomers .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the thiazolidinone ring (δ 4.0–5.5 ppm for NH and CH2 groups), benzoate methyl (δ 3.8–3.9 ppm), and aromatic protons .
  • HRMS : Confirm molecular weight (e.g., C₁₈H₁₅N₃O₄S: calculated 369.4000) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • Melting point analysis : Compare with literature values (e.g., 72–75°C for structurally similar compounds) .

Advanced Research Questions

Q. How does the compound’s thiazolidinone core influence its mechanism of action in enzyme inhibition?

The thiazolidinone moiety acts as a pharmacophore by:

  • Binding to catalytic sites : The 4-oxo and 2-thioxo groups coordinate with metal ions (e.g., Zn²⁺) in metalloenzymes, disrupting activity .
  • Inducing conformational changes : Structural analogs inhibit kinases (e.g., EGFR) by stabilizing inactive enzyme states .
    Methodological Insight :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
  • Validate with enzyme inhibition assays (IC₅₀ values) using purified targets (e.g., α-glucosidase for antidiabetic studies) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • SAR studies : Synthesize derivatives with modified substituents (e.g., fluorobenzyl, methoxy) to identify critical functional groups. For example, fluorination enhances lipophilicity and membrane permeability .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
  • Meta-dynamics simulations : Investigate off-target interactions that may explain unexpected bioactivity .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC .
  • Light/thermal stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify degradation products .
  • Plasma stability assays : Use human plasma to evaluate esterase-mediated hydrolysis of the benzoate group .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

Modification Impact Evidence
Fluorination Increases lipophilicity and metabolic stability
Methoxy groups Improves solubility via hydrogen bonding
Phenylacetyl substitution Enhances target selectivity by steric effects

Q. Synthetic Approach :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

Q. How do researchers validate the compound’s anti-inflammatory activity in vitro?

  • NF-κB inhibition assay : Measure suppression of TNF-α-induced NF-κB activation in RAW 264.7 macrophages .
  • COX-2 inhibition : Use a fluorometric kit to quantify prostaglandin E₂ reduction .
  • Cytokine profiling : ELISA-based detection of IL-6 and IL-1β levels in treated cells .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(Z)-{4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]benzoate

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